Thalidomide-O-PEG4-Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

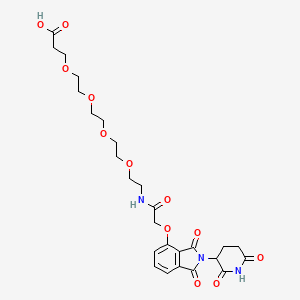

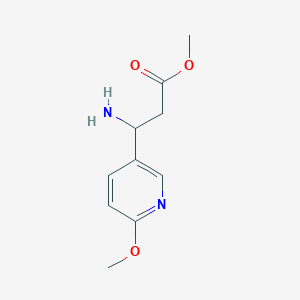

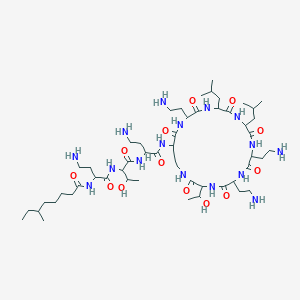

Le Thalidomide-O-PEG4-Acide est un composé synthétique qui combine une partie thalidomide à une chaîne de polyéthylène glycol (PEG4) terminée par un groupe acide carboxylique. Ce composé est principalement utilisé comme un lieur dans la synthèse des chimeras ciblant la protéolyse (PROTAC), qui sont des molécules conçues pour cibler des protéines spécifiques pour la dégradation. La formule chimique du Thalidomide-O-PEG4-Acide est C24H30N2O11, et il a un poids moléculaire de 522,5 .

Méthodes De Préparation

La synthèse du Thalidomide-O-PEG4-Acide implique plusieurs étapes. La partie thalidomide est d'abord synthétisée, suivie de la fixation de la chaîne PEG4 et du groupe acide carboxylique. Les conditions de réaction impliquent généralement l'utilisation d'activateurs tels que EDC ou HATU pour faciliter les réactions de couplage . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le Thalidomide-O-PEG4-Acide subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut réagir avec des groupements contenant des amines en présence d'activateurs comme EDC ou HATU.

Réactions de chimie clic : Il peut subir des réactions de cycloaddition azide-alcyne catalysées par le cuivre (CuAAC) avec des molécules contenant des groupes alcyne.

Cycloaddition alcyne-azide induite par la contrainte (SPAAC) : Il peut également réagir avec des molécules contenant des groupes DBCO ou BCN.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications De Recherche Scientifique

Le Thalidomide-O-PEG4-Acide a un large éventail d'applications en recherche scientifique, notamment :

Médecine : Utilisé dans le développement de thérapies ciblées pour diverses maladies, y compris le cancer.

Industrie : Appliqué dans la conception de conjugués médicamenteux avancés et de thérapies ciblées.

Mécanisme d'action

Le mécanisme d'action du Thalidomide-O-PEG4-Acide implique son rôle de lieur dans les PROTAC. Les PROTAC exploitent le système ubiquitine-protéasome intracellulaire pour dégrader sélectivement les protéines cibles. Le Thalidomide-O-PEG4-Acide se lie à la céréblone, un composant du complexe E3 ubiquitine ligase, ce qui facilite l'ubiquitination et la dégradation ultérieure de la protéine cible . Ce processus implique le recrutement de la protéine cible vers le complexe E3 ligase, conduisant à son ubiquitination et à sa dégradation par le protéasome .

Mécanisme D'action

The mechanism of action of Thalidomide-O-PEG4-Acid involves its role as a linker in PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. This compound binds to cereblon, a component of the E3 ubiquitin ligase complex, which facilitates the ubiquitination and subsequent degradation of the target protein . This process involves the recruitment of the target protein to the E3 ligase complex, leading to its ubiquitination and degradation by the proteasome .

Comparaison Avec Des Composés Similaires

Le Thalidomide-O-PEG4-Acide est unique en raison de sa combinaison d'une partie thalidomide avec une chaîne PEG4 et un groupe acide carboxylique. Des composés similaires incluent :

Estère de Thalidomide-O-PEG4-NHS : Un lieur PROTAC qui intègre le ligand céréblone à base de thalidomide et un lieur PEG4, réactif avec les groupements amine.

Thalidomide-O-PEG4-Azide : Un lieur PROTAC à base de PEG qui peut subir des réactions de chimie clic avec des molécules contenant des groupes alcyne.

Ces composés similaires partagent la partie thalidomide et le lieur PEG4, mais diffèrent par leurs groupes fonctionnels terminaux, qui confèrent une réactivité et des applications différentes.

Propriétés

Formule moléculaire |

C26H33N3O12 |

|---|---|

Poids moléculaire |

579.6 g/mol |

Nom IUPAC |

3-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C26H33N3O12/c30-20-5-4-18(24(34)28-20)29-25(35)17-2-1-3-19(23(17)26(29)36)41-16-21(31)27-7-9-38-11-13-40-15-14-39-12-10-37-8-6-22(32)33/h1-3,18H,4-16H2,(H,27,31)(H,32,33)(H,28,30,34) |

Clé InChI |

NUQAHUZNPRLYKB-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)

![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)

![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)